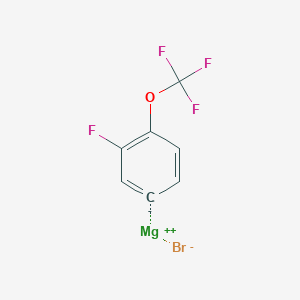
Muscimol-15N,d2 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Muscimol-15N,d2 Hydrochloride is a synthetic derivative of muscimol, an isoxazole compound naturally found in the mushroom Amanita muscaria. This compound is labeled with isotopes of nitrogen (15N) and deuterium (d2), making it particularly useful in scientific research for tracing and studying biochemical pathways .
Métodos De Preparación
The preparation of Muscimol-15N,d2 Hydrochloride involves the use of deuterated reagents and isotopically labeled nitrogenThis process requires careful control of reaction conditions to ensure the correct incorporation of isotopes . Industrial production methods are similar but scaled up to meet the demand for research purposes .
Análisis De Reacciones Químicas
Muscimol-15N,d2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Muscimol-15N,d2 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in isotope labeling studies to understand reaction mechanisms and pathways.
Biology: The compound is used to study the function of gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Medicine: Research involving muscimol derivatives helps in the development of new therapeutic agents targeting GABA receptors.
Industry: It is used in the production of pharmaceuticals and as a standard in analytical chemistry
Mecanismo De Acción
Muscimol-15N,d2 Hydrochloride primarily functions as a GABA-A receptor agonist. By mimicking the action of GABA, it binds to GABA-A receptors, increasing the inhibitory effects of GABA. This leads to hyperpolarization of neurons and decreased neuronal excitability .
Comparación Con Compuestos Similares
Muscimol-15N,d2 Hydrochloride is unique due to its isotopic labeling, which allows for detailed tracing studies. Similar compounds include:
Muscimol: The parent compound, naturally occurring in Amanita muscaria.
Ibotenic Acid: Another compound found in the same mushroom, which can be converted to muscimol.
Gaboxadol: A synthetic derivative used in research and potential therapeutic applications.
These compounds share similar structures and functions but differ in their specific applications and properties.
Propiedades
Fórmula molecular |
C4H7ClN2O2 |
|---|---|
Peso molecular |
153.57 g/mol |
Nombre IUPAC |
5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; |
Clave InChI |
IIDOLBNZAZXSHC-NCNFAYJMSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC(=O)NO1)[15NH2].Cl |
SMILES canónico |
C1=C(ONC1=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)



![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)



![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)




